molecular formula C12H18ClNO B594120 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride CAS No. 1081772-06-6

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

Cat. No.: B594120
CAS No.: 1081772-06-6
M. Wt: 227.73 g/mol
InChI Key: XTCDQRBKOHSIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylmethcathinone (hydrochloride) is a synthetic stimulant drug that belongs to the class of substituted cathinones. It is structurally related to mephedrone and other cathinones, which are known for their psychoactive properties. This compound has been used as a designer drug and has been detected in various products sold as bath salts and plant food .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylmethcathinone (hydrochloride) typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethylbenzaldehyde.

    Formation of Intermediate: The benzaldehyde is reacted with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Ketone Formation: The amine is then reacted with a ketone, such as acetone, to form the final product, 3,4-Dimethylmethcathinone.

    Hydrochloride Formation: The free base of 3,4-Dimethylmethcathinone is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3,4-Dimethylmethcathinone (hydrochloride) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylmethcathinone (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

3,4-Dimethylmethcathinone (hydrochloride) exerts its effects by acting as a monoamine transporter substrate. It potently inhibits the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound displays high affinity for 5-HT2 and adrenergic receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

    Mephedrone: Structurally similar and shares similar stimulant properties.

    4-Methylmethcathinone (4-MMC): Another substituted cathinone with similar psychoactive effects.

    Methcathinone: A simpler cathinone derivative with stimulant properties.

Uniqueness

3,4-Dimethylmethcathinone (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile and potency. The presence of two methyl groups at the 3 and 4 positions of the phenyl ring distinguishes it from other cathinones and contributes to its distinct effects on neurotransmitter systems .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDQRBKOHSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342931
Record name 3,4-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081772-06-6
Record name 3,4-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.